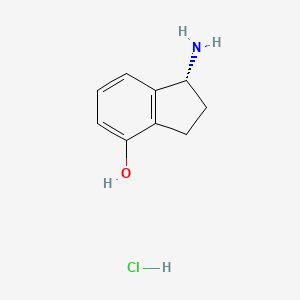

(R)-1-Amino-indan-4-ol hydrochloride

Description

Significance of Enantiopure Compounds in Organic Synthesis

Chirality, a fundamental property of molecules that are non-superimposable on their mirror images, plays a pivotal role in chemistry and biology. These non-superimposable mirror images are known as enantiomers. In the realm of pharmaceutical sciences and organic synthesis, the use of enantiopure compounds—substances containing only a single enantiomer—is of paramount importance. nih.gov Most biological targets, such as enzymes and receptors, are themselves chiral, meaning they often interact differently with each enantiomer of a chiral drug. evitachem.com

This stereoselectivity can lead to one enantiomer (the eutomer) exerting the desired therapeutic effect, while the other (the distomer) may be less active, inactive, or in some cases, responsible for undesirable side effects. wikipedia.org Consequently, regulatory bodies like the U.S. Food and Drug Administration (FDA) have established guidelines that emphasize the need to characterize the stereochemistry of new drugs, encouraging the development of single-enantiomer pharmaceuticals. evitachem.comgoogle.com This regulatory and scientific imperative has driven significant advancements in asymmetric synthesis, the process of selectively creating one enantiomer over the other, making it a cornerstone of modern drug discovery and development. beilstein-journals.org

Overview of Chiral Indanols and Their Role in Asymmetric Transformations

Within the vast toolkit of asymmetric synthesis, chiral indanols, particularly amino-indanols, have emerged as highly effective chiral auxiliaries and ligands. A chiral auxiliary is a molecule that is temporarily incorporated into a synthesis to guide the formation of a specific stereoisomer, after which it is removed. The efficacy of amino-indanols stems from their rigid bicyclic structure, where a benzene (B151609) ring is fused to a five-membered ring. This conformational constraint reduces the number of possible transition states in a chemical reaction, allowing for a higher degree of predictability and stereoselectivity. evitachem.com

A prominent example is cis-1-aminoindan-2-ol, a compound that has been extensively used in asymmetric synthesis. evitachem.comnih.gov Its rigid framework is key to the high selectivities achieved in reactions where it is used as a ligand for catalysts, for instance, in the asymmetric reduction of ketones. evitachem.com The value of this structural motif was notably demonstrated in the development of the HIV-protease inhibitor Indinavir, where the stereochemistry of the drug was controlled using an amino-indanol derivative. evitachem.com The success of such compounds has cemented the role of the chiral indanol scaffold as a privileged structure in the design of catalysts and in the synthesis of enantiomerically pure molecules.

Specific Academic Interest in (R)-1-Amino-indan-4-ol Hydrochloride

This compound is a specific chiral amino alcohol that has attracted academic and industrial interest as a valuable chiral building block. evitachem.com Its structure combines the proven chiral indane framework with an amino group at the 1-position and a hydroxyl group on the aromatic ring at the 4-position. This additional hydroxyl functionality offers a reactive site for further chemical modification, making it a more versatile precursor compared to its non-hydroxylated counterpart, (R)-1-aminoindan.

The academic interest in this class of compounds is significantly influenced by the pharmacological importance of related structures. For instance, (R)-1-aminoindan (which lacks the 4-hydroxyl group) is the principal metabolite of Rasagiline, a potent drug used in the treatment of Parkinson's disease. wikipedia.org While (R)-1-aminoindan itself shows different activity from its parent drug, it possesses neuroprotective properties, highlighting the inherent biological relevance of the (R)-aminoindan core. wikipedia.org

The synthesis of (R)-1-Amino-indan-4-ol typically begins with a precursor ketone, 4-hydroxy-1-indanone. The conversion to the final amino alcohol can be achieved through methods such as asymmetric reductive amination or catalytic hydrogenation using a chiral catalyst to ensure the correct stereochemistry at the C-1 position. evitachem.com The resulting enantiomerically pure (R)-1-Amino-indan-4-ol can then be used as an intermediate in the synthesis of more complex, biologically active molecules, where its defined stereochemistry and functional handles are crucial for pharmaceutical development and the exploration of new chemical entities. evitachem.com

Chemical Compound Properties

| Property | Value |

|---|---|

| Chemical Name | (R)-1-Amino-2,3-dihydro-1H-inden-4-ol hydrochloride |

| Synonyms | (R)-1-Amino-indan-4-ol HCl |

| Molecular Formula | C₉H₁₂ClNO |

| Molecular Weight | 185.65 g/mol |

| CAS Number | Not available for (R)-isomer, (S)-isomer is 2097073-09-9 |

Structure

3D Structure of Parent

Properties

IUPAC Name |

(1R)-1-amino-2,3-dihydro-1H-inden-4-ol;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO.ClH/c10-8-5-4-7-6(8)2-1-3-9(7)11;/h1-3,8,11H,4-5,10H2;1H/t8-;/m1./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTLOQNUHOBFPFP-DDWIOCJRSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1N)C=CC=C2O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC2=C([C@@H]1N)C=CC=C2O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2097073-21-5 | |

| Record name | 1H-Inden-4-ol, 1-amino-2,3-dihydro-, hydrochloride (1:1), (1R)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2097073-21-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Synthetic Methodologies for the Preparation of R 1 Amino Indan 4 Ol Hydrochloride

Enantioselective Synthesis Routes to the Indan-4-ol Scaffold

Enantioselective strategies aim to create the chiral center at the C1 position of the indan (B1671822) ring with a specific orientation, leading directly to an enantiomerically enriched product. This is often achieved by the asymmetric reduction of a prochiral ketone, such as 4-hydroxy-1-indanone, using chiral catalysts or reagents.

Asymmetric hydrogenation is a powerful technique for the enantioselective reduction of ketones to alcohols using molecular hydrogen and a chiral metal catalyst. For the synthesis of the indan-4-ol scaffold, this would typically involve the hydrogenation of 4-hydroxy-1-indanone or a protected precursor. Chiral complexes of transition metals like ruthenium, rhodium, or iridium, featuring chiral phosphine ligands (e.g., BINAP), are commonly employed.

The bimetallic complex RuPHOX-Ru, for instance, has been shown to be a highly efficient catalyst for the asymmetric hydrogenation of various β-amino ketones, achieving quantitative conversions and enantiomeric excess (ee) values up to 99.9% rsc.org. While not specifically detailed for 4-hydroxy-1-indanone, this methodology represents a promising approach for synthesizing chiral amino alcohols and their intermediates rsc.org. The reaction conditions often involve a mixed solvent system and a base, highlighting the catalyst's stability and efficiency rsc.org.

Asymmetric reduction using stoichiometric or catalytic chiral reducing agents is a cornerstone of enantioselective synthesis. A prominent example is the Corey-Bakshi-Shibata (CBS) reduction, which utilizes a borane reagent in the presence of a chiral oxazaborolidine catalyst. These catalysts, derived from chiral amino alcohols like cis-1-amino-2-indanol, are effective for the reduction of various ketones nih.gov. The use of an (1R,2S)-aminoindanol-derived oxazaborolidine catalyst, for instance, can facilitate the asymmetric reduction of bromo ketones to bromohydrins with high yield (98%) and enantioselectivity (96% ee) nih.gov. This strategy could be adapted for the reduction of 4-hydroxy-1-indanone to produce the desired (R)-1-hydroxy-indan-4-ol intermediate.

Biocatalysis offers another route. The reduction of an indanone derivative using baker's yeast has been reported to produce an optically active hydroxy ester with 99.5% ee and greater than 99% diastereomeric excess (de) nih.gov. Such enzymatic reductions are valued for their high stereoselectivity and environmentally benign reaction conditions.

| Reduction Method | Catalyst/Reagent | Substrate Type | Typical Enantioselectivity (ee) |

| Asymmetric Hydrogenation | RuPHOX-Ru Complex | β-Amino Ketones | Up to 99.9% rsc.org |

| CBS Reduction | Oxazaborolidine/BH₃ | Prochiral Ketones | >95% nih.gov |

| Biocatalytic Reduction | Baker's Yeast | Ketone Derivatives | >99% nih.gov |

Instead of directly creating the chiral alcohol, an alternative strategy involves the enantioselective derivatization of the indanone scaffold, which then directs subsequent reactions. Chiral catalysts can be used to introduce functionality at a specific position on the indanone ring, setting the stage for the formation of the aminoindanol (B8576300).

For example, organocatalysis using chiral thiourea derivatives has been employed in asymmetric [3+2] cycloaddition reactions involving 2-arylidene-1,3-indandiones to create complex spirocyclic systems with high enantioselectivity (up to 93% ee) mdpi.com. While this specific reaction builds a different scaffold, the principle of using a small organic molecule to induce chirality in a reaction involving an indandione derivative is relevant. Similarly, chiral aldehyde catalysis, often involving BINOL-derived catalysts, is a powerful tool for the asymmetric functionalization of amino acid esters and can be mimicked for related transformations frontiersin.orgresearchgate.net. These methods could potentially be applied to create a chiral precursor from an indanone starting material.

Diastereoselective Synthesis for Stereocontrol in Amino-Indanol Formation

Diastereoselective synthesis is employed when a molecule already contains a chiral center, and the goal is to introduce a new stereocenter with a specific configuration relative to the existing one. In the context of amino-indanol synthesis, if one starts with an enantiomerically pure 2-hydroxy-1-indanone, the subsequent reduction of an oxime or imine at the C1 position can be controlled to favor one diastereomer over the other mdpi.com.

The reduction of α-hydroxy oxime-ethers derived from indan-1-one with a borane-THF complex has been shown to produce a mixture of cis- and trans-aminoindanols, with the cis isomer being the major product nih.gov. The choice of catalyst and reaction conditions is crucial for controlling the diastereoselectivity. For instance, the hydrogenation of 1,2-indanedione-2-oxime using a 10% Pd/C catalyst diastereoselectively yields (±)-cis-2-amino-1-indanol tandfonline.comtandfonline.com. The diastereoselectivity of such hydrogenations can be highly dependent on the catalyst (e.g., Pd/C vs. Pd/BaSO₄), temperature, and the pH of the reaction medium tandfonline.comtandfonline.com.

| Starting Material | Reaction | Catalyst | Primary Product | Diastereomeric Ratio (dr) |

| 1,2-Indandione-2-oxime | Hydrogenation | 10% Pd/C | (±)-cis-2-amino-1-indanol | Diastereoselective tandfonline.comtandfonline.com |

| 1,2-Indandione-1-oxime | Hydrogenation | 10% Pd/BaSO₄ | (±)-trans-1-amino-2-indanol | Diastereoselective tandfonline.com |

| α-hydroxy oxime-ether | Reduction | Borane-THF | cis-aminoindanol | 88:12 (cis:trans) nih.gov |

Chiral Resolution Techniques for Enantiomeric Enrichment of Amino-Indanols

Chiral resolution is a classical yet effective method for obtaining enantiomerically pure compounds. It involves the separation of a racemic mixture (a 50:50 mixture of enantiomers) into its individual enantiomers. For amino-indanols, which are basic, this is typically achieved by reacting the racemate with a chiral acid.

This technique relies on the principle that when a racemic base, such as (±)-1-amino-indan-4-ol, is reacted with a single enantiomer of a chiral acid (a resolving agent), a pair of diastereomeric salts is formed. These diastereomers have different physical properties, including solubility, which allows them to be separated by fractional crystallization.

For the closely related cis-1-amino-2-indanol, this method has been well-documented. (S)-Naproxen has been used as a resolving agent, forming diastereomeric salts with the enantiomers of cis-1-amino-2-indanol acs.org. The difference in the crystal packing and solubility of these salts allows for the selective crystallization of one diastereomer, thereby enriching the desired enantiomer of the amino alcohol acs.org. Similarly, (S)-2-phenylpropionic acid has been proven to be an efficient resolving agent for cis-1-amino-2-indanol, leading to the selective crystallization of the salt formed with the (1R,2S)-enantiomer nih.gov. After separation by filtration, the pure enantiomer of the amino alcohol can be liberated by treatment with a base. This general strategy is directly applicable to the resolution of racemic 1-amino-indan-4-ol to isolate the desired (R)-enantiomer.

| Resolving Agent | Target Compound | Principle | Outcome |

| (S)-Naproxen | Racemic cis-1-amino-2-indanol | Forms diastereomeric salts with different crystal structures and solubilities acs.org. | Selective crystallization of one diastereomer acs.org. |

| (S)-2-Phenylpropionic acid | Racemic cis-1-amino-2-indanol | Selective crystallization of the ammonium salt with the (1R,2S)-enantiomer nih.gov. | Isolation of enantiopure product with 35% yield nih.gov. |

| Chiral trans-1-amino-2-indanol | Racemic Carboxylic Acid | Forms diastereomeric salts with different solubilities in a specific solvent system unchainedlabs.com. | Separation of enantiomers based on solubility differences unchainedlabs.com. |

Enzymatic Resolution Methodologies

Enzymatic resolution has emerged as a powerful and green tool for accessing enantiomerically pure amines. This approach leverages the high selectivity of enzymes, such as lipases, to differentiate between the enantiomers of a racemic mixture. While specific literature on the enzymatic resolution of 1-amino-indan-4-ol is limited, methodologies applied to the parent compound, 1-aminoindan, provide a strong foundation for its synthesis.

Lipases, particularly Candida antarctica lipase B (CALB), are widely used for the kinetic resolution of racemic amines through N-acylation. In this process, the enzyme selectively catalyzes the acylation of one enantiomer, allowing for the separation of the acylated product from the unreacted enantiomer. The choice of acyl donor is critical to the success of the resolution.

For instance, in the resolution of 1-aminoindan, various acyl donors have been investigated. The efficiency of the enzymatic resolution is highly dependent on the reaction conditions, including the choice of enzyme, solvent, and acylating agent.

Table 1: Parameters in Enzymatic Resolution of Chiral Amines

| Parameter | Description | Examples |

|---|---|---|

| Enzyme | Biocatalyst that selectively reacts with one enantiomer. | Candida antarctica lipase B (CALB), Pseudomonas cepacia lipase, Novozym 435 |

| Acyl Donor | Reagent that provides the acyl group for the enzymatic reaction. | Ethyl acetate, vinyl acetate, 4-chlorophenyl valerate |

| Solvent | Medium in which the reaction is carried out. | Toluene, Tetrahydrofuran (THF), Hexane |

| Temperature | Affects enzyme activity and reaction rate. | Typically ranges from 30°C to 55°C |

Whole-cell biocatalysis offers another avenue for enzymatic resolution. Microorganisms containing specific enzymes like amino acid oxidases or transaminases can be used to selectively transform one enantiomer, leading to the enrichment of the other. nih.gov For example, various fungal strains have been employed to resolve racemic mixtures of amino acids through the activity of L/D amino acid oxidases. This approach avoids the need for enzyme purification and cofactor regeneration, making it a potentially cost-effective method for industrial applications. nih.gov

Kinetic Resolution Approaches

Kinetic resolution is a broader strategy that encompasses enzymatic methods and differentiates enantiomers based on their differential reaction rates with a chiral catalyst or reagent. wikipedia.org This results in an enantioenriched sample of the less reactive enantiomer. wikipedia.org

A significant advancement in this area is Dynamic Kinetic Resolution (DKR) . DKR combines the kinetic resolution of a racemic starting material with in situ racemization of the slower-reacting enantiomer. This allows for a theoretical yield of a single enantiomer of up to 100%, overcoming the 50% yield limitation of standard kinetic resolution.

A chemoenzymatic DKR process for 1-aminoindan has been successfully developed. researchgate.net This one-pot procedure typically employs a lipase for the resolution step and a metal catalyst for the racemization of the unreacted (S)-amine. researchgate.net

Key components of a DKR system for 1-aminoindan include:

Resolution Catalyst: A lipase, such as Novozym 435, selectively acylates the (R)-enantiomer. researchgate.net

Racemization Catalyst: A palladium-based catalyst, such as Pd/layered double-hydroxide-dodecyl sulfate anion (PD/LDH-DS), is used for the in situ racemization of the remaining (S)-1-aminoindan. researchgate.net

Acyl Donor: An appropriate acylating agent, like 4-chlorophenyl valerate, is chosen to effectively inhibit non-selective side reactions. researchgate.net

Solvent: A non-polar organic solvent, such as toluene, is often used as the reaction medium. researchgate.net

Under optimized conditions, this DKR process can produce (R)-1-aminoindan derivatives with excellent enantiomeric excess (>99%) and high conversion rates. researchgate.net

Multistep Synthetic Sequences Involving (R)-1-Amino-indan-4-ol Precursors

The synthesis of (R)-1-Amino-indan-4-ol hydrochloride can be achieved through various multistep sequences, which often involve the resolution of a racemic intermediate or the use of a chiral starting material.

One common strategy begins with a racemic precursor, which is then resolved into its constituent enantiomers. For example, racemic 1-aminoindan can be resolved through the fractional crystallization of its diastereomeric salts formed with a chiral acid. Naturally occurring chiral dicarboxylic acids like L(+)-aspartic acid and L(-)-malic acid have been shown to be effective resolving agents for 1-aminoindan in a methanol solvent system. google.com The diastereomeric salt of the desired (R)-enantiomer with L-aspartic or L-malic acid is less soluble in methanol and preferentially crystallizes out of the solution. google.com This classical resolution method, when integrated into a multistep synthesis, provides a practical route to the enantiomerically pure amine.

Another powerful approach is to start from an enantiomerically pure precursor, thereby avoiding a resolution step later in the synthesis. A patent describes a process for preparing (R)-1-aminoindanes from (S)-(-)-1-indanol. google.com This synthesis proceeds via an inversion of stereochemistry at the C1 position. The hydroxyl group of (S)-(-)-1-indanol is first converted into a good leaving group, followed by nucleophilic substitution with an amine source to yield the (R)-amine. google.com This strategy could be adapted to synthesize (R)-1-Amino-indan-4-ol by starting with the corresponding (S)-indan-1,4-diol derivative.

A general synthetic pathway to racemic 1-aminoindan derivatives often starts from the corresponding 1-indanone. A typical sequence involves:

Reduction: The ketone group of 1-indanone is reduced to a hydroxyl group using a reducing agent like sodium borohydride.

Azide Formation: The resulting alcohol is converted to an azide, for example, through a Mitsunobu reaction.

Reduction of Azide: The azide is then reduced to the primary amine via catalytic hydrogenation (e.g., using H₂/Pd-C).

This sequence, when applied to 4-hydroxy-1-indanone, would yield racemic 1-amino-indan-4-ol, which could then be resolved using the methods described previously.

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. thepharmajournal.com The synthesis of this compound provides several opportunities to implement these principles.

Biocatalysis , as discussed in the enzymatic resolution section, is a cornerstone of green chemistry. nih.gov The use of enzymes offers several advantages:

Mild Reaction Conditions: Enzymatic reactions are typically carried out in aqueous media at or near room temperature and atmospheric pressure, reducing energy consumption.

High Selectivity: The high chemo-, regio-, and stereoselectivity of enzymes often eliminates the need for protecting groups, thus shortening synthetic routes and reducing waste.

Biodegradability: Enzymes are biodegradable catalysts, minimizing their environmental impact.

The development of chemoenzymatic processes , such as the dynamic kinetic resolution of 1-aminoindan, represents a highly efficient and sustainable approach to producing chiral amines. researchgate.netnih.gov These one-pot reactions increase process efficiency by reducing the number of work-up and purification steps, which in turn minimizes solvent usage and waste generation. nih.gov

The choice of reagents and solvents also plays a crucial role in the greenness of a synthetic route. The use of naturally occurring chiral acids, such as L-aspartic acid or L-malic acid, as resolving agents is preferable to expensive and potentially more hazardous synthetic alternatives. google.com Furthermore, ongoing research focuses on replacing hazardous organic solvents with greener alternatives like water, ionic liquids, or supercritical fluids. mdpi.com

Modern synthetic strategies such as catalysis, one-pot multistep syntheses, and flow chemistry are being increasingly applied to the synthesis of pharmaceuticals to improve sustainability. mdpi.comresearchgate.net By integrating these green chemistry principles, the synthesis of this compound can be made more efficient, economical, and environmentally benign.

Stereochemical Characterization and Absolute Configuration Elucidation of R 1 Amino Indan 4 Ol Hydrochloride

Spectroscopic Methods for Stereochemical Assignment

Spectroscopic techniques are indispensable for elucidating the stereochemistry of chiral molecules. By interacting with chiral molecules in specific ways, these methods provide information on the spatial arrangement of atoms, allowing for the assignment of a particular stereoisomer.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation. In its standard application, NMR spectra of enantiomers are identical. However, in a chiral environment, enantiomers can be distinguished. This is typically achieved by using a chiral solvating agent (CSA) that forms transient diastereomeric complexes with the enantiomers of the analyte. These diastereomeric complexes are energetically different and thus exhibit distinct NMR signals.

The process involves dissolving the racemic or enantiomerically enriched sample of 1-Amino-indan-4-ol hydrochloride with a suitable CSA in an appropriate deuterated solvent. The CSA, being a single enantiomer, interacts differently with the (R) and (S) enantiomers of the analyte, leading to the formation of diastereomeric complexes with different magnetic environments. This results in the separation of NMR signals for the two enantiomers, a phenomenon known as enantiodifferentiation. The difference in the chemical shift (Δδ) for a given proton in the two diastereomeric complexes can be measured.

For aminoindanols, chiral phosphoric acids or their derivatives have been shown to be effective CSAs. The interaction often involves hydrogen bonding and ionic interactions between the amine or hydroxyl groups of the analyte and the functional groups of the CSA. By integrating the separated signals, the enantiomeric excess (ee) of the sample can be accurately quantified. While specific data for (R)-1-Amino-indan-4-ol hydrochloride is not widely published, studies on the closely related 1-aminoindane demonstrate the principle effectively.

Table 1: Representative ¹H-NMR Enantiodifferentiation of Racemic 1-Aminoindane using a Chiral Solvating Agent (CSA)

| Proton Analyzed | Chemical Shift without CSA (ppm) | Chemical Shift with (R)-CSA (ppm) | Chemical Shift with (S)-CSA (ppm) | Chemical Shift Difference (Δδ in ppm) |

| H1 (methine) | 4.62 | 4.65 | 4.60 | 0.05 |

| H2 (methylene) | 2.95, 2.55 | 2.98, 2.58 | 2.93, 2.53 | 0.05, 0.05 |

| H3 (methylene) | 2.10, 1.85 | 2.13, 1.88 | 2.08, 1.83 | 0.05, 0.05 |

Note: The data presented is illustrative for the analogous compound 1-aminoindane and demonstrates the expected outcome of such an experiment.

Circular Dichroism (CD) spectroscopy is a form of absorption spectroscopy that measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. Since enantiomers interact differently with circularly polarized light, they produce distinct CD spectra that are mirror images of each other. This makes CD spectroscopy an excellent tool for determining the absolute configuration of a chiral compound, often by comparing the experimental spectrum to that predicted by quantum chemical calculations or to the spectrum of a known standard.

The CD spectrum of this compound would be expected to show specific positive or negative absorption bands (Cotton effects) at wavelengths corresponding to its electronic transitions. The sign and magnitude of these Cotton effects are characteristic of its absolute configuration. For instance, the electronic transitions associated with the aromatic chromophore of the indan (B1671822) skeleton would be particularly sensitive to the chiral center at the C1 position. The presence of the amino and hydroxyl groups also influences the electronic environment and, consequently, the CD spectrum. A positive Cotton effect for the (R)-enantiomer at a specific wavelength would correspond to a negative Cotton effect for the (S)-enantiomer at the same wavelength.

X-ray Crystallography for Absolute Configuration Determination and Solid-State Structure

X-ray crystallography is the definitive method for determining the absolute configuration of a chiral molecule. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a detailed three-dimensional model of the electron density of the molecule can be constructed. This model reveals the precise spatial arrangement of all atoms, bond lengths, bond angles, and torsional angles, providing unambiguous proof of the absolute configuration.

For this compound, a single crystal suitable for X-ray diffraction would need to be grown. The analysis would not only confirm the (R) configuration at the C1 stereocenter but would also provide valuable information about its solid-state structure. This includes the conformation of the five-membered ring of the indan system, the orientation of the amino and hydroxyl substituents, and the intermolecular interactions, such as hydrogen bonding, that dictate the crystal packing. The presence of the hydrochloride salt would mean that the amino group is protonated, and the chloride ion is present in the crystal lattice, participating in the hydrogen bonding network.

Table 2: Representative Crystallographic Data for a Chiral Aminoindanol (B8576300) Hydrochloride

| Parameter | Value |

| Chemical Formula | C₉H₁₂ClNO |

| Formula Weight | 185.65 |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | Data not available |

| b (Å) | Data not available |

| c (Å) | Data not available |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | Data not available |

| Z | 4 |

| Density (calculated) (g/cm³) | Data not available |

| Flack Parameter | Value close to 0 for correct configuration |

Note: The data in this table is representative of what would be expected for a compound of this type. Specific values for this compound are not currently available in the public domain.

Chromatographic Techniques for Enantiomeric Purity and Excess Determination

Chromatographic methods are essential for separating the enantiomers of a chiral compound to determine its enantiomeric purity or enantiomeric excess. This is crucial in the pharmaceutical industry to ensure that a drug product contains the desired enantiomer in the correct proportion.

Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the enantioselective analysis of chiral compounds. The separation is achieved by using a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers. The enantiomer that forms a more stable complex with the CSP is retained longer on the column, resulting in different retention times and thus separation.

For the analysis of this compound, polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often effective. These CSPs are coated or immobilized on a silica (B1680970) support and contain chiral cavities and functional groups that can engage in various interactions with the analyte, including hydrogen bonding, dipole-dipole interactions, and π-π stacking. The mobile phase, typically a mixture of a non-polar solvent like hexane and an alcohol modifier like isopropanol or ethanol, is optimized to achieve the best separation. The presence of the amino and hydroxyl groups in 1-Amino-indan-4-ol hydrochloride allows for strong interactions with the CSP, facilitating enantiomeric resolution.

Table 3: Typical Chiral HPLC Method Parameters for the Separation of Aminoindanol Enantiomers

| Parameter | Condition |

| Column | Cellulose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel |

| Dimensions | 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | Hexane:Isopropanol (80:20 v/v) with 0.1% Diethylamine |

| Flow Rate | 1.0 mL/min |

| Temperature | 25 °C |

| Detection | UV at 265 nm |

| Retention Time (R-enantiomer) | ~ 8.5 min |

| Retention Time (S-enantiomer) | ~ 10.2 min |

| Resolution (Rs) | > 1.5 |

Note: These parameters are representative and would require optimization for the specific compound.

Chiral Gas Chromatography (GC) is another valuable technique for the separation of enantiomers, particularly for volatile and thermally stable compounds. Similar to chiral HPLC, chiral GC employs a chiral stationary phase, often a cyclodextrin derivative coated onto the inner wall of a capillary column.

For a polar compound like 1-Amino-indan-4-ol hydrochloride, derivatization is typically required to increase its volatility and thermal stability for GC analysis. The amino and hydroxyl groups are converted to less polar derivatives, for example, by acylation or silylation. The resulting diastereomeric derivatives can then be separated on a chiral GC column. The choice of derivatizing agent and the specific chiral stationary phase are critical for achieving good separation. The temperature program of the GC oven is also optimized to maximize the resolution between the enantiomeric peaks.

Table 4: Representative Chiral GC Method Parameters for Derivatized Aminoindanol Enantiomers

| Parameter | Condition |

| Derivatization | Acylation with trifluoroacetic anhydride (TFAA) |

| Column | Cyclodextrin-based chiral capillary column (e.g., Chirasil-DEX CB) |

| Dimensions | 25 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C hold for 1 min, then ramp to 200 °C at 5 °C/min |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 280 °C |

| Retention Time (R-derivative) | ~ 15.3 min |

| Retention Time (S-derivative) | ~ 15.8 min |

Note: These parameters are illustrative and depend on the specific derivative and column used.

Mechanistic and Theoretical Investigations of R 1 Amino Indan 4 Ol and Its Derivatives

Computational Chemistry Studies on (R)-1-Amino-indan-4-ol

Computational methods are instrumental in elucidating the intricate relationship between the structure of (R)-1-amino-indan-4-ol and its function. Through techniques such as Density Functional Theory (DFT) and molecular dynamics, researchers can model the molecule's behavior at an atomic level, predicting its stability, reactivity, and interaction with other chemical species.

Conformational Analysis and Energy Landscape Mapping

The indan (B1671822) framework, consisting of a fused benzene (B151609) and cyclopentane (B165970) ring, is not planar. The five-membered ring can adopt various puckered conformations, influencing the spatial orientation of its substituents. For 1-aminoindane derivatives, the amino group can exist in one of two primary positions: a pseudo-equatorial (EQ) or a pseudo-axial (AX) orientation. researchgate.net These different arrangements, or conformers, possess distinct energy levels, and mapping this energy landscape is crucial for understanding the molecule's predominant shapes.

Computational studies on the parent compound, 1-aminoindane, have shown that conformers with the amino group in an equatorial position are energetically more favorable than their axial counterparts. researchgate.net This preference is due to reduced steric hindrance. The relative energy of these conformers can be calculated, and the potential energy surface can be mapped to understand the energy barriers for conversion between them. researchgate.netnih.gov For (R)-1-amino-indan-4-ol, the presence of the hydroxyl group at the 4-position can further influence these preferences through potential intramolecular hydrogen bonding with the amino group, stabilizing certain conformations. A comprehensive analysis involves identifying all low-energy conformers and calculating their relative populations based on the Boltzmann distribution.

Table 1: Illustrative Conformational Analysis of (R)-1-Amino-indan-4-ol This table presents hypothetical data based on principles from related aminoindane studies to illustrate the concept.

| Conformer ID | NH₂ Position | OH Interaction | Relative Energy (kcal/mol) | Predicted Population (%) |

|---|---|---|---|---|

| EQ-1 | Equatorial | No H-bond | 0.00 | 75.1 |

| EQ-2 | Equatorial | H-bond to NH₂ | 0.25 | 20.3 |

| AX-1 | Axial | No H-bond | 1.50 | 4.5 |

| AX-2 | Axial | H-bond to NH₂ | 1.80 | 0.1 |

Electronic Structure and Frontier Molecular Orbital Theory

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for predicting the reactivity of molecules. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.orgyoutube.com The HOMO acts as an electron donor (nucleophile), while the LUMO acts as an electron acceptor (electrophile). libretexts.orgyoutube.com The energy and spatial distribution of these orbitals in (R)-1-amino-indan-4-ol dictate its chemical behavior.

For an aromatic amino alcohol like (R)-1-amino-indan-4-ol, the HOMO is expected to have significant contributions from the electron-rich π-system of the benzene ring and the lone pair electrons of the nitrogen and oxygen atoms. This indicates that the molecule will primarily act as a nucleophile in chemical reactions. The LUMO, conversely, is typically an antibonding π* orbital distributed over the aromatic ring. The energy gap between the HOMO and LUMO is a critical parameter indicating the molecule's chemical stability and reactivity; a smaller gap suggests higher reactivity. researchgate.netresearchgate.net

Table 2: Representative Frontier Orbital Data for Amino-Aromatic Compounds This table presents typical data for analogous systems to illustrate the FMO concept.

| Orbital | Typical Energy (eV) researchgate.net | Description | Implication for Reactivity |

|---|---|---|---|

| HOMO | -5.5 to -6.5 | π-orbital on the aromatic ring mixed with n-orbitals of N and O atoms. | Defines the molecule as a nucleophile/electron donor. Site of protonation and reaction with electrophiles. |

| LUMO | -1.0 to -2.0 | π*-antibonding orbital on the aromatic ring. | Defines the sites susceptible to nucleophilic attack under specific conditions; generally high in energy, indicating low electrophilicity. |

| HOMO-LUMO Gap | 4.0 to 5.0 | Energy difference between HOMO and LUMO. | A relatively large gap indicates high kinetic stability. |

Density Functional Theory (DFT) Calculations for Reactivity Prediction

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and predict the chemical reactivity of molecules. nih.gov By calculating the electron density distribution, one can generate a molecular electrostatic potential (MEP) map. This map visually represents the charge distribution, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For (R)-1-amino-indan-4-ol, the MEP would show negative potential around the nitrogen and oxygen atoms, confirming them as the primary sites for electrophilic attack or coordination.

Furthermore, DFT allows for the calculation of various reactivity descriptors, such as Mulliken atomic charges and Fukui functions. researchgate.net These parameters quantify the reactivity at each atomic center. For instance, atoms with a more negative Mulliken charge are more likely to act as nucleophiles. Fukui functions can distinguish the propensity of a site for nucleophilic attack (f+), electrophilic attack (f-), or radical attack (f0), providing a more nuanced prediction of reactivity. researchgate.net Such calculations are essential for understanding how the molecule will interact with substrates, reagents, or metal catalysts. mdpi.com

Molecular Dynamics Simulations of Ligand-Metal Interactions

(R)-1-Amino-indan-4-ol, with its amino and hydroxyl groups, can act as a bidentate ligand, coordinating to a metal center to form a stable chelate complex. Such complexes are often used as catalysts in asymmetric synthesis. Molecular Dynamics (MD) simulations are a computational technique used to study the physical movements of atoms and molecules over time. nih.gov

By performing MD simulations on a metal complex of (R)-1-amino-indan-4-ol, researchers can investigate the stability, conformational dynamics, and specific interactions within the complex. nih.gov Key parameters such as bond lengths, bond angles, and the root-mean-square deviation (RMSD) of the complex structure can be monitored over the simulation time to assess its stability. These simulations provide insights into how the rigid indan backbone orients the coordinating groups for effective binding and how this structure influences the catalytic environment.

Kinetic and Thermodynamic Studies in Reactions Involving (R)-1-Amino-indan-4-ol

When a chemical reaction can yield more than one product, the outcome can be governed by either kinetic or thermodynamic control.

Kinetic Control: Under kinetically controlled conditions (typically lower temperatures and shorter reaction times), the major product is the one that is formed the fastest. This corresponds to the reaction pathway with the lowest activation energy.

Thermodynamic Control: Under thermodynamically controlled conditions (typically higher temperatures and longer reaction times, allowing for equilibrium), the major product is the most stable one, which represents the lowest energy state.

In the context of reactions involving chiral molecules like (R)-1-amino-indan-4-ol, these principles are crucial. For example, when used as a chiral auxiliary or ligand in asymmetric synthesis, it may direct a reaction to form two or more diastereomeric products. Experimental studies, often involving techniques like stopped-flow analysis or affinity chromatography, can measure the rates of formation for each product (kinetics). nih.gov By analyzing the product distribution under different conditions (e.g., varying temperature or reaction time), one can determine whether a specific diastereomer is the kinetic or thermodynamic product. mdpi.com This knowledge is vital for optimizing reaction conditions to achieve high diastereoselectivity for the desired product. nih.govresearchgate.net

Transition State Analysis for Understanding Enantioselectivity

The origin of enantioselectivity in a catalyzed asymmetric reaction lies in the differing energy levels of the diastereomeric transition states. The chiral catalyst, derived from a molecule like (R)-1-amino-indan-4-ol, creates a chiral environment around the reacting substrate. This forces the substrate to approach in a specific orientation to minimize steric hindrance and maximize favorable electronic interactions.

Computational chemistry, particularly DFT, is an invaluable tool for locating and analyzing the structures and energies of these transition states. researchgate.net For a reaction catalyzed by a derivative of (R)-1-amino-indan-4-ol, there will be two primary transition states leading to the (R) and (S) products, respectively. These transition states are diastereomeric and thus have different energies.

A detailed analysis would model the interaction of the catalyst, substrate, and any other reagents. beilstein-journals.org The rigid, conformationally constrained indan skeleton is key, as it pre-organizes the catalytic environment. nih.gov The analysis would reveal how non-covalent interactions, such as hydrogen bonding from the hydroxyl group or steric blocking by the indan backbone, stabilize one transition state over the other. beilstein-journals.orgnih.gov The difference in the calculated activation energies (ΔΔG‡) between the two competing transition states can be directly related to the predicted enantiomeric excess (ee) of the reaction, providing a powerful predictive model for catalyst performance.

Chemical Modification and Derivatization Strategies for R 1 Amino Indan 4 Ol

Synthesis of Novel Analogues for Enhanced Chiral Induction

The primary amino group and the secondary hydroxyl group on the (R)-1-amino-indan-4-ol backbone are key handles for synthetic modification to generate a library of derivatives for applications in asymmetric catalysis. The goal of such modifications is to fine-tune the steric and electronic properties of the resulting ligand to achieve higher enantioselectivity in chemical transformations.

The synthesis of analogues can be broadly categorized based on the functional group being modified:

N-Substituted Analogues: The primary amine can be readily converted into secondary or tertiary amines, amides, sulfonamides, or imines. For instance, reaction with acyl chlorides or anhydrides would yield the corresponding amides. Reductive amination with aldehydes or ketones can introduce a wide variety of alkyl or aryl groups. These modifications directly influence the steric bulk and electronic environment around the nitrogen atom, which is often a key coordinating atom in metal-catalyzed reactions.

O-Substituted Analogues: The hydroxyl group can be transformed into ethers or esters. This alters the hydrogen-bonding capability and the steric hindrance on the phenolic side of the molecule.

Combined N- and O-Modifications: Bifunctional ligands can be created by modifying both the amino and hydroxyl groups. For example, the amino group could be part of a Schiff base while the hydroxyl group is etherified. Such dual-functionalization can create a well-defined chiral pocket in a metal complex, leading to enhanced chiral induction.

While specific research on the synthesis of novel analogues directly from (R)-1-amino-indan-4-ol for enhanced chiral induction is not extensively documented in publicly available literature, the principles can be inferred from related chiral amino alcohols. For instance, the related compound, cis-1-aminoindan-2-ol, has been effectively used as a chiral auxiliary in Diels-Alder reactions and for the asymmetric synthesis of α-amino acids. nih.gov In these applications, the amino group is typically converted to a sulfonamide to influence the stereochemical outcome of the reaction. nih.gov

Furthermore, the synthesis of the enantiomer, (S)-1-amino-indan-4-ol, has been described via methods such as catalytic hydrogenation and reductive amination, suggesting that these synthetic routes are applicable to the (R)-enantiomer as well. evitachem.com

Table 1: Potential Synthetic Modifications of (R)-1-Amino-indan-4-ol and Their Rationale for Enhancing Chiral Induction

| Modification Site | Reagent/Reaction Type | Resulting Functional Group | Rationale for Enhanced Chiral Induction |

| Amino Group | Acyl Halide/Anhydride | Amide | Increases steric bulk, introduces hydrogen bond acceptors. |

| Amino Group | Sulfonyl Chloride | Sulfonamide | Provides a robust, sterically demanding group. |

| Amino Group | Aldehyde/Ketone + Reducing Agent | Secondary/Tertiary Amine | Varies steric and electronic properties at the nitrogen center. |

| Hydroxyl Group | Alkyl Halide/Base | Ether | Modifies hydrogen-bonding capability and steric hindrance. |

| Hydroxyl Group | Acyl Halide/Anhydride | Ester | Introduces additional coordinating groups. |

Exploration of Structure-Reactivity Relationships within (R)-1-Amino-indan-4-ol Derivatives

The relationship between the structure of a chiral ligand and its reactivity and enantioselectivity in a catalytic reaction is fundamental to the rational design of new catalysts. For derivatives of (R)-1-amino-indan-4-ol, several structural features would be critical in determining their catalytic performance.

Key aspects to consider in the structure-reactivity relationship of these derivatives include:

Conformational Rigidity: The indane framework provides a conformationally restricted backbone. nih.gov This rigidity is advantageous as it reduces the number of possible transition states in a catalytic cycle, often leading to higher enantioselectivity. Modifications that further rigidify the structure, for example, by forming a bicyclic ligand through reaction with both the amino and hydroxyl groups, could lead to even more selective catalysts.

Steric Effects: The size and shape of the substituents introduced at the amino and hydroxyl groups will create a specific chiral environment around a coordinated metal center. Larger, bulkier groups can effectively block one face of a prochiral substrate, leading to preferential formation of one enantiomer.

Electronic Effects: The electronic properties of the substituents will influence the Lewis acidity of a coordinated metal center. Electron-donating groups will increase electron density on the metal, while electron-withdrawing groups will decrease it. This modulation of the metal's electronic character can significantly impact the catalyst's activity and selectivity.

Studies on other chiral ligands provide a template for how such investigations could be conducted. For example, research on chiral imidazolidin-4-one (B167674) derivatives has shown that the relative configuration of substituents on the ligand backbone has a profound impact on the enantioselectivity of the catalyzed reaction. nih.gov Similarly, investigations into plymuthipyranone B and its analogues have demonstrated that the stereochemistry (R vs. S) of the chiral center can lead to significant differences in biological activity, highlighting the importance of the ligand's absolute configuration. mdpi.com

Table 2: Hypothetical Structure-Reactivity Trends for (R)-1-Amino-indan-4-ol Derivatives in a Model Asymmetric Reaction

| Derivative Type (Modification) | Expected Impact on Enantioselectivity (ee) | Expected Impact on Reactivity (Rate) | Rationale |

| N-Alkyl (small) | Moderate increase in ee | Slight increase | Fine-tuning of steric environment. |

| N-Aryl (bulky) | Significant increase in ee | Decrease | Increased steric hindrance favors one transition state but may slow the reaction. |

| O-Alkyl | Moderate change in ee | Variable | Alters hydrogen bonding and solubility. |

| N-Acyl (electron-withdrawing) | Variable | Decrease | Alters the electronic properties of the ligand and the coordinated metal. |

Development of Supported or Immobilized (R)-1-Amino-indan-4-ol Catalysts

The immobilization of homogeneous catalysts onto solid supports is a crucial strategy for improving their practical utility. Supported catalysts can be easily separated from the reaction mixture, enabling their reuse and reducing product contamination. This is particularly important for expensive, complex chiral catalysts.

While there is no specific literature detailing the immobilization of (R)-1-amino-indan-4-ol or its derivatives, general methodologies for catalyst immobilization are well-established and could be applied. These methods include:

Covalent Bonding: The ligand or its metal complex can be covalently attached to a solid support. The hydroxyl group of (R)-1-amino-indan-4-ol is a prime candidate for forming a linkage to a functionalized support, such as silica (B1680970) gel or a polymer resin. For example, the hydroxyl group could react with a chlorosilyl or isocyanate group on the surface of the support.

Adsorption: The catalyst can be physically adsorbed onto the surface of a support material through non-covalent interactions such as hydrogen bonding or van der Waals forces. Porous materials with high surface areas, like activated carbon or certain metal-organic frameworks (MOFs), are suitable for this approach.

Entrapment: The catalyst can be physically entrapped within the pores of a support material, such as in the matrix of a polymer gel or a sol-gel silica network.

The choice of support material and immobilization technique can influence the catalyst's activity, selectivity, and stability. It is essential that the immobilization process does not significantly alter the chiral environment of the catalytic center.

Table 3: Potential Supports and Immobilization Strategies for (R)-1-Amino-indan-4-ol Based Catalysts

| Support Material | Immobilization Strategy | Linkage Point on Ligand | Potential Advantages |

| Silica Gel | Covalent Bonding (via silane (B1218182) coupling agents) | Hydroxyl group | High surface area, thermal and mechanical stability. |

| Polystyrene Resin | Covalent Bonding (e.g., to chloromethylated resin) | Amino or Hydroxyl group | Wide availability of functionalized resins. |

| Magnetic Nanoparticles | Covalent Bonding | Amino or Hydroxyl group | Easy separation using an external magnetic field. |

| Activated Carbon | Adsorption | Entire molecule | High surface area, low cost. |

Advanced Analytical Methodologies for Research on R 1 Amino Indan 4 Ol Hydrochloride

In-situ Spectroscopic Monitoring of Reactions with (R)-1-Amino-indan-4-ol

The synthesis and subsequent reactions of (R)-1-Amino-indan-4-ol are complex processes that benefit from real-time monitoring to ensure optimal yield, purity, and safety. Process Analytical Technology (PAT) offers a framework for designing, analyzing, and controlling manufacturing through timely measurements of critical process parameters. nih.govresearchgate.net In-situ (in the reaction vessel) and on-line (where a sample is diverted from the main stream for analysis) spectroscopic techniques are central to PAT, enabling a dynamic understanding of the reaction progress without the need for traditional, time-consuming offline sampling. rsc.orgmpg.de

Key in-situ spectroscopic methods applicable to reactions involving (R)-1-Amino-indan-4-ol hydrochloride include:

Flow-NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy performed in a flow-through cell provides detailed structural information in real-time. rsc.org This technique is invaluable for tracking the consumption of reactants, the formation of the desired product, and the appearance of any intermediates or byproducts. mpg.deresearchgate.net For a chiral synthesis, FlowNMR can provide crucial kinetic data that helps in understanding and optimizing the reaction mechanism. rsc.org

Raman and Infrared (IR) Spectroscopy: These vibrational spectroscopy techniques are well-suited for in-line monitoring of chemical reactions. rsc.org By inserting a probe directly into the reaction mixture, it is possible to track changes in the concentration of functional groups. For instance, in a reaction involving the amine group of (R)-1-Amino-indan-4-ol, the disappearance of the reactant's characteristic N-H stretching bands and the appearance of new bands corresponding to the product can be monitored continuously. nih.gov This allows for precise determination of reaction endpoints and ensures consistent product quality. nih.gov

UV-Vis Spectroscopy: This technique can be used when the reactants, intermediates, or products have a distinct chromophore. Changes in the UV-Vis spectrum over time can be correlated with the concentration of specific species, providing a straightforward method for monitoring reaction kinetics.

The application of these technologies facilitates a more profound understanding of the reaction, enabling rapid optimization of parameters such as temperature, pressure, and catalyst loading to improve efficiency and minimize batch-to-batch variability. researchgate.net

Table 1: Comparison of In-situ Spectroscopic Monitoring Techniques

| Technique | Principle | Information Provided | Typical Applications |

| FlowNMR | Nuclear Magnetic Resonance | Detailed molecular structure, quantification of species, kinetic data. mpg.dersc.org | Mechanistic studies, identification of intermediates, reaction profiling. |

| Raman Spectroscopy | Inelastic scattering of monochromatic light | Vibrational modes (functional groups), molecular fingerprinting. nih.gov | Monitoring crystalline forms, reaction endpoint determination, concentration tracking. |

| Infrared (IR) Spectroscopy | Absorption of infrared radiation | Vibrational modes (functional groups), concentration of reactants/products. rsc.org | Real-time concentration monitoring, kinetic analysis, process control. |

Hyphenated Chromatographic-Spectroscopic Techniques for Complex Mixture Analysis

The analysis of this compound, particularly during process development and quality control, often involves its separation from starting materials, byproducts, and potential impurities. Hyphenated techniques, which couple the powerful separation capabilities of chromatography with the definitive identification power of spectroscopy, are essential for this purpose.

Liquid Chromatography-Mass Spectrometry (LC-MS): This is a cornerstone technique for the analysis of non-volatile compounds in complex mixtures. mdpi.com An LC system separates the components of a mixture, which are then introduced into a mass spectrometer for detection, identification, and quantification. For this compound, LC-MS is critical for impurity profiling, allowing for the detection and identification of process-related impurities and potential degradants, even at very low levels. researchgate.netnih.gov The development of a validated LC-MS/MS method is crucial for quantifying potential genotoxic impurities to ensure product safety. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS): For volatile or semi-volatile compounds, GC-MS is the technique of choice. While this compound itself is not sufficiently volatile for direct GC analysis, it can be analyzed after derivatization. A key application for this compound is chiral GC, where a chiral stationary phase is used to separate the (R) and (S) enantiomers. gcms.czresearchgate.net Coupling chiral GC to a mass spectrometer allows for the unambiguous identification and quantification of the enantiomeric excess (e.e.), a critical quality attribute for any chiral compound. libretexts.orgnih.gov This is vital for confirming the stereochemical purity of the final product.

Supercritical Fluid Chromatography-Mass Spectrometry (SFC-MS): SFC is a separation technique that uses a supercritical fluid (often carbon dioxide) as the mobile phase. It bridges the gap between GC and LC and is particularly effective for chiral separations. nih.gov Chiral SFC-MS can offer faster and more efficient separations of enantiomers compared to LC, making it a valuable tool for high-throughput analysis of the stereochemical purity of (R)-1-Amino-indan-4-ol and its derivatives. nih.gov

Table 2: Comparison of Hyphenated Analytical Techniques

| Technique | Separation Principle | Typical Analytes for this Compound | Key Advantages |

| LC-MS/MS | Partitioning between a liquid mobile phase and a solid stationary phase. | The parent compound, non-volatile impurities, degradants. researchgate.netnih.gov | High sensitivity and selectivity for impurity profiling and quantification. |

| Chiral GC-MS | Partitioning between a gas mobile phase and a chiral stationary phase. | Derivatized enantiomers, volatile impurities. gcms.czlibretexts.org | Excellent resolution for enantiomeric separation and determination of enantiomeric excess. |

| Chiral SFC-MS | Partitioning between a supercritical fluid mobile phase and a chiral stationary phase. | Enantiomers of the parent compound and its derivatives. nih.gov | Fast analysis times, reduced solvent consumption, high separation efficiency for chiral compounds. |

Development of High-Throughput Screening Methods for (R)-1-Amino-indan-4-ol Derivatives

To explore the therapeutic potential or catalytic applications of the (R)-1-aminoindan scaffold, it is often necessary to synthesize and test large numbers of derivatives. Combinatorial chemistry and high-throughput screening (HTS) are powerful strategies to accelerate this discovery process. nih.gov

Combinatorial Library Synthesis: Combinatorial chemistry allows for the rapid synthesis of a large number of different but structurally related molecules, known as a library. nih.govwikipedia.org Starting with the this compound core, different chemical building blocks can be systematically attached to the amine or hydroxyl groups to generate a library of novel derivatives. wikipedia.org This can be done using techniques like parallel synthesis, where each compound is made in a separate well of a microtiter plate, or the "split-and-pool" method to create vast libraries on solid supports. imperial.ac.uk A modern approach involves using modular platforms with pre-established synthetic methodologies to rapidly elaborate a core fragment in three dimensions, allowing for the systematic exploration of chemical space. acs.org

High-Throughput Screening (HTS): Once a library of derivatives is created, HTS is used to rapidly assess their activity. nih.gov This involves the use of automated, miniaturized assays to test thousands of compounds in a short period. nih.gov For derivatives of (R)-1-Amino-indan-4-ol, various HTS assays could be developed:

Fluorescence-Based Assays: These are highly sensitive methods. For example, a fluorescent indicator displacement assay could be used to determine the concentration and enantiomeric excess of chiral amines in the library. nih.gov In such an assay, the analyte amine displaces a fluorescent molecule from a complex, causing a measurable change in fluorescence. nih.gov

Mass Spectrometry-Based Screening: MS can be used to directly detect the products of a reaction, making it a label-free and versatile screening method. This is particularly useful when screening for catalytic activity.

Enzyme Inhibition Assays: If the derivatives are being tested as potential enzyme inhibitors, HTS assays can measure the reduction in enzyme activity in the presence of each compound from the library. nih.gov

The combination of combinatorial synthesis and HTS provides a robust platform for accelerating the discovery of new molecules with enhanced properties, starting from the (R)-1-Amino-indan-4-ol scaffold. nih.gov

Table 3: High-Throughput Screening (HTS) Methodologies for Chiral Amine Derivatives

| HTS Method | Detection Principle | Information Obtained | Throughput |

| Fluorescence Indicator Displacement Assay (FIDA) | Displacement of a fluorophore from a non-fluorescent complex by the analyte, causing a fluorescence "turn-on". nih.gov | Concentration (yield) and enantiomeric excess (e.e.). nih.gov | High (hundreds to thousands of samples per day). |

| Circular Dichroism (CD) Spectroscopy | Differential absorption of left and right circularly polarized light by chiral molecules. nih.gov | Enantiomeric excess (e.e.). | Moderate to High, especially with plate-reader formats. |

| Mass Spectrometry (MS) Imaging | Direct detection and spatial mapping of reaction products or bound ligands. researchgate.net | Product formation, relative activity. | Moderate. |

Future Directions and Emerging Research Avenues for R 1 Amino Indan 4 Ol Hydrochloride

Sustainability and Process Intensification in (R)-1-Amino-indan-4-ol Synthesis

The chemical industry is increasingly shifting towards greener and more sustainable manufacturing processes. This trend is particularly relevant for the synthesis of complex chiral molecules like (R)-1-Amino-indan-4-ol. Future research in this area is centered on developing environmentally benign and efficient synthetic routes.

Key Research Thrusts:

Biocatalysis: The use of enzymes (biocatalysts) offers a highly selective and sustainable alternative to traditional chemical synthesis. nih.gov Enzyme-catalyzed reactions are typically performed under mild conditions, reducing energy consumption and avoiding the use of harsh reagents that can lead to isomerization or racemization. nih.gov For the synthesis of chiral amino acids and alcohols, enzymes like dehydrogenases and transaminases have shown great promise, offering high enantioselectivity. nih.govrsc.org Research is ongoing to discover or engineer enzymes capable of directly producing (R)-1-Amino-indan-4-ol or its key precursors with high efficiency.

Process Intensification: This approach aims to make chemical processes smaller, safer, and more energy-efficient. cetjournal.it For the synthesis of (R)-1-Amino-indan-4-ol, this could involve moving from traditional batch reactors to continuous flow systems, which offer better heat and mass transfer, improved safety, and potentially higher yields. cetjournal.it Reducing the volume of solvents, particularly those that are hazardous, is another key aspect of process intensification that enhances the sustainability of the synthesis. cetjournal.it

Table 1: Comparison of Conventional vs. Sustainable Synthesis Approaches

| Feature | Conventional Chemical Synthesis | Sustainable/Intensified Synthesis |

|---|---|---|

| Catalyst | Often relies on heavy metal catalysts. | Utilizes biocatalysts or greener heterogeneous catalysts. nih.govmdpi.com |

| Reaction Conditions | May require high temperatures and pressures. | Operates under mild, ambient conditions. nih.gov |

| Solvent Use | Often requires large volumes of organic solvents. | Aims to reduce solvent volume or use greener solvents (e.g., water). cetjournal.it |

| Selectivity | May produce a mixture of enantiomers, requiring resolution steps. | High enantioselectivity and regioselectivity, reducing waste. nih.gov |

| Safety | Potentially hazardous due to exothermic reactions and flammable solvents. cetjournal.it | Inherently safer due to smaller reaction volumes and milder conditions. cetjournal.it |

| Process Type | Typically batch processing. | Shift towards continuous flow processing. cetjournal.it |

Integration into Flow Chemistry Systems for Scalable Asymmetric Synthesis

The production of enantiomerically pure compounds on an industrial scale presents significant challenges. Flow chemistry, or continuous processing, is emerging as a powerful technology to address these challenges, offering scalability, reproducibility, and enhanced safety. rsc.orgnih.gov

The integration of the synthesis of (R)-1-Amino-indan-4-ol and its derivatives into flow systems is a major area of future research. This involves the development of robust and reusable catalysts that can be immobilized within a flow reactor.

Advantages of Flow Chemistry for Asymmetric Synthesis:

Improved Efficiency: Continuous flow reactors allow for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity. nih.gov

Scalability: Processes developed in the lab can be more easily scaled up for industrial production without the need for significant redesign. cinc.de

Safety: The small internal volume of flow reactors minimizes the risks associated with highly reactive or hazardous materials. cetjournal.it

Catalyst Reuse: Immobilized catalysts, including enzymes or chiral organocatalysts, can be used for extended periods, reducing costs and waste. nih.govnih.gov

Recent advancements have demonstrated the successful use of telescoped continuous flow processes for the enantioselective synthesis of chiral building blocks, highlighting the potential for applying these methods to compounds like (R)-1-Amino-indan-4-ol. nih.gov

Table 2: Key Parameters in Flow Chemistry for Asymmetric Synthesis

| Parameter | Description | Importance for (R)-1-Amino-indan-4-ol Synthesis |

|---|---|---|

| Reactor Type | Packed-bed, microreactor, meso-reactor. nih.govthieme.de | Choice depends on the catalyst type (heterogeneous vs. homogeneous) and reaction kinetics. |

| Flow Rate | Determines the residence time of reactants in the reactor. | Critical for optimizing conversion and selectivity. |

| Temperature Control | Precise heating and cooling of the reaction mixture. | Essential for controlling reaction kinetics and preventing side reactions. evitachem.com |

| Catalyst Immobilization | Attaching the catalyst to a solid support. nih.gov | Enables catalyst recovery and reuse, crucial for economic viability. |

| Solvent System | Choice of solvent that is compatible with the catalyst and reactants. | Affects solubility, reaction rate, and product isolation. |

Novel Applications in Emerging Areas of Catalysis (e.g., Photocatalysis, Electrocatalysis)

While (R)-1-Amino-indan-4-ol is primarily known as a chiral building block, its unique structural and electronic properties suggest potential applications in new areas of catalysis. The aminoindanol (B8576300) scaffold has been successfully used in bifunctional organocatalysts, particularly for hydrogen-bonding catalysis. beilstein-journals.org Future research is likely to explore its use in more novel catalytic systems.

Photocatalysis: This field utilizes light to drive chemical reactions. Chiral organic molecules can act as photosensitizers or as ligands for metal-based photocatalysts, enabling new types of asymmetric transformations. Research could explore the development of photocatalysts incorporating the (R)-1-Amino-indan-4-ol framework for light-driven, enantioselective reactions. Recent studies have shown the potential of phyto-mediated nanocatalysts for selective oxidation under visible light, an area where custom ligands could play a role. mdpi.com

Electrocatalysis: Electrocatalysis uses electrical energy to facilitate chemical reactions. There is growing interest in developing enantioselective electrochemical methods. The (R)-1-Amino-indan-4-ol scaffold could be incorporated into chiral electrode modifiers or as ligands for molecular electrocatalysts to induce stereoselectivity in electrochemical synthesis. The development of novel nanomaterials for electrocatalysis provides a platform where such chiral modifiers could be highly effective. mdpi.comnih.gov

The exploration of (R)-1-Amino-indan-4-ol and its derivatives in these emerging catalytic fields could lead to the discovery of new, highly efficient, and sustainable synthetic methodologies.

Q & A

Basic Research Questions

Q. What are the recommended analytical techniques for characterizing (R)-1-Amino-indan-4-ol hydrochloride purity and structural integrity?

- Methodological Answer : Use a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to confirm stereochemistry and functional groups, high-performance liquid chromatography (HPLC) with chiral columns to assess enantiomeric purity, and mass spectrometry (MS) for molecular weight validation. Stability under analytical conditions should be verified via thermal gravimetric analysis (TGA) to detect decomposition .

- Data Considerations : Cross-reference retention times (HPLC) and spectral data with deuterated analogs (e.g., 4-Amino-1-pentanol-d4 hydrochloride) to resolve ambiguities in overlapping peaks .

Q. How should this compound be stored to prevent degradation during long-term studies?

- Methodological Answer : Store in airtight, light-resistant containers at 2–8°C under inert gas (e.g., argon) to minimize oxidation and hygroscopic degradation. For freeze-dried samples, confirm residual solvent levels (e.g., <0.1% via GC-MS) to avoid crystallization anomalies .

- Validation : Conduct accelerated stability studies (40°C/75% RH for 6 months) and monitor via HPLC for byproduct formation, particularly imine derivatives from amine-oxidation pathways .

Q. What synthetic routes are optimal for scalable production of this compound?

- Methodological Answer : Asymmetric hydrogenation of indanone precursors using chiral catalysts (e.g., Ru-BINAP complexes) ensures high enantiomeric excess (>98%). Post-synthesis, purify via recrystallization in ethanol/water mixtures to remove diastereomeric salts .

- Troubleshooting : Monitor reaction pH to prevent racemization; use in-line FTIR to track intermediate formation (e.g., Schiff bases) during multi-step syntheses .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data for this compound across different assay systems?

- Methodological Answer : Perform comparative dose-response studies in parallel assays (e.g., cell-free enzymatic vs. cell-based systems) to isolate confounding factors like membrane permeability or off-target effects. Use isothermal titration calorimetry (ITC) to validate direct target binding .

- Case Study : If Th17 inhibition in mouse splenocytes (IC₅₀ = 57 nM) conflicts with in vitro kinase assays, test metabolite interference (e.g., HCl counterion effects) via ion-pair chromatography .

Q. What strategies ensure chiral purity during formulation of this compound in complex matrices (e.g., lipid nanoparticles)?

- Methodological Answer : Employ chiral stationary phases (CSPs) in preparative HPLC to separate enantiomers post-encapsulation. Validate encapsulation efficiency via fluorescence quenching assays using dansyl chloride derivatives .

- Quality Control : Use circular dichroism (CD) spectroscopy to detect subtle conformational changes under formulation stress (e.g., pH 4–9, 25–60°C) .

Q. How can computational modeling guide the design of derivatives with improved pharmacokinetic profiles?

- Methodological Answer : Perform molecular dynamics (MD) simulations to predict blood-brain barrier permeability using logP and polar surface area (PSA) parameters. Validate with in situ perfusion models in rodents .

- Data Integration : Cross-correlate docking scores (e.g., AutoDock Vina) with experimental IC₅₀ values to prioritize derivatives for synthesis .

Q. What protocols mitigate batch-to-batch variability in this compound synthesis?

- Methodological Answer : Implement process analytical technology (PAT) tools like Raman spectroscopy for real-time monitoring of reaction endpoints. Standardize crystallization conditions using Design of Experiments (DoE) to optimize yield and purity .

- Documentation : Adhere to SOPs for raw material qualification (e.g., USP/EP reference standards) and document deviations via failure mode and effects analysis (FMEA) .

Methodological Notes

- Data Contradiction Analysis : Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize hypotheses when reconciling conflicting results (e.g., bioactivity vs. solubility limitations).

- Ethical Compliance : Follow institutional guidelines for handling hydrochloride derivatives, including waste disposal protocols for halogenated byproducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.